molecular formula C19H19N5O2S B2430071 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 886960-73-2

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B2430071
CAS No.: 886960-73-2
M. Wt: 381.45
InChI Key: YEDRYLNLFFBSBP-UHFFFAOYSA-N
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Description

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.45. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13-7-9-15(10-8-13)21-17(25)12-27-19-23-22-16(18(26)24(19)20)11-14-5-3-2-4-6-14/h2-10H,11-12,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDRYLNLFFBSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS Number: 886959-31-5) is a triazine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antibacterial, antifungal, and anticancer activities, as well as structure-activity relationships (SAR) that elucidate its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N5O4SC_{20}H_{21}N_{5}O_{4}S, with a molecular weight of 427.5 g/mol. The structure features a triazine ring, an amino group, and a sulfanyl linkage, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H21N5O4S
Molecular Weight427.5 g/mol
CAS Number886959-31-5

Antibacterial Activity

Preliminary studies indicate that triazine derivatives exhibit significant antibacterial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values revealed potent antibacterial activity, suggesting that the presence of the sulfanyl group enhances its efficacy against Gram-positive and Gram-negative bacteria.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. In vitro assays demonstrated that it inhibits fungal growth effectively at specific concentrations, indicating its potential as an antifungal agent.

Anticancer Activity

The anticancer potential of this compound was evaluated using several cancer cell lines. Notably, it exhibited cytotoxic effects on HeLa and A549 cells with IC50 values in the low micromolar range. The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies include:

  • Triazine Ring : Essential for biological activity; modifications on this ring can significantly alter potency.
  • Amino Group : The presence of an amino group at position 4 enhances interaction with biological targets.
  • Benzyl Substitution : The benzyl group contributes to hydrophobic interactions vital for binding to cellular targets.

Case Study 1: Antibacterial Efficacy

A study involving the synthesis and testing of various triazine derivatives found that those with electron-donating groups such as methyl or methoxy at specific positions exhibited enhanced antibacterial activity compared to their counterparts lacking these groups. This supports the hypothesis that electronic effects play a significant role in modulating activity.

Case Study 2: Anticancer Mechanism

In another investigation focused on the anticancer properties of similar compounds, it was observed that derivatives with a sulfanyl linkage showed improved apoptotic effects in cancer cell lines. This suggests that the sulfanyl group may facilitate better interaction with apoptotic pathways or enhance cellular uptake.

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